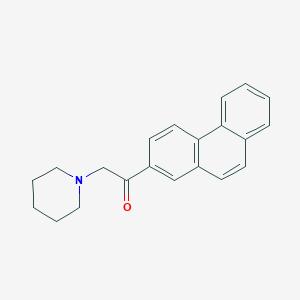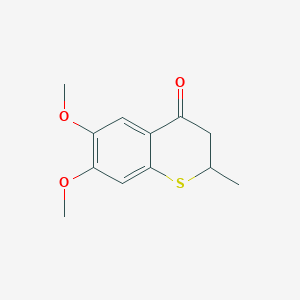![molecular formula C20H19ClN2O4S B289932 Diethyl 3-amino-4-(4-chlorophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B289932.png)
Diethyl 3-amino-4-(4-chlorophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 3-amino-4-(4-chlorophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate is a chemical compound that belongs to the thienopyridine class of compounds. It has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
作用机制
The mechanism of action of Diethyl 3-amino-4-(4-chlorophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various disease processes. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Diethyl 3-amino-4-(4-chlorophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of using Diethyl 3-amino-4-(4-chlorophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, this compound is relatively easy to synthesize and is commercially available. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
未来方向
There are several future directions for the study of Diethyl 3-amino-4-(4-chlorophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate. One area of research is to further investigate its anti-cancer properties and to determine its effectiveness in different types of cancer. Another area of research is to study its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for its use in the treatment of various diseases.
合成方法
The synthesis of Diethyl 3-amino-4-(4-chlorophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of sodium ethoxide to form 3-amino-4-(4-chlorophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dione. This intermediate is then reacted with diethyl malonate in the presence of sodium ethoxide to form the final product.
科学研究应用
Diethyl 3-amino-4-(4-chlorophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate has been extensively studied for its potential use in the treatment of various diseases. Research studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory properties and can reduce inflammation in various disease conditions. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C20H19ClN2O4S |
|---|---|
分子量 |
418.9 g/mol |
IUPAC 名称 |
diethyl 3-amino-4-(4-chlorophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate |
InChI |
InChI=1S/C20H19ClN2O4S/c1-4-26-19(24)13-10(3)23-18-15(14(13)11-6-8-12(21)9-7-11)16(22)17(28-18)20(25)27-5-2/h6-9H,4-5,22H2,1-3H3 |
InChI 键 |
TWBFVWKPOICDEG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)Cl)C(=C(S2)C(=O)OCC)N)C |
规范 SMILES |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)Cl)C(=C(S2)C(=O)OCC)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one](/img/structure/B289849.png)

![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 4-nitrobenzoate](/img/structure/B289851.png)
![7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289852.png)
![8-methoxy-12a-methyl-2,3,4,4a,5,11,12,12a-octahydro-1H-naphtho[1,2-c]thiochromen-1-one](/img/structure/B289853.png)
![3-(1,5-Dimethylhexyl)-3a,5b-dimethyltetradecahydrocyclopenta[a]fluorene-8,10-dione](/img/structure/B289855.png)

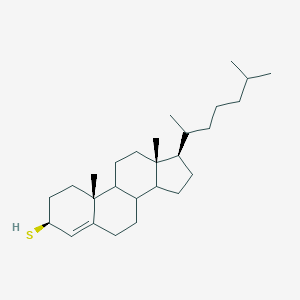
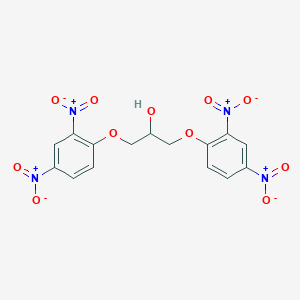
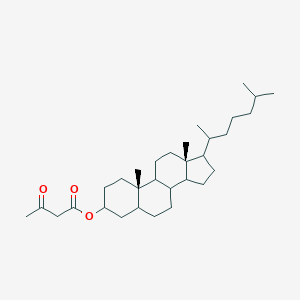
![1-(phenylsulfonyl)-2,3-dihydrobenzo[h]quinolin-4(1H)-one](/img/structure/B289866.png)
![8-Propyl-8-azabicyclo[3.2.1]oct-3-yl benzoate](/img/structure/B289867.png)
